Pyrimidin-2-ylmethyl methanesulfonate
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Overview
Description
Pyrimidin-2-ylmethyl methanesulfonate is a chemical compound with the molecular formula C6H8N2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl methanesulfonate typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols to form substituted pyrimidine derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different functionalized pyrimidine compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Pyrimidin-2-ylmethyl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimidin-2-ylmethyl methanesulfonate involves its role as an alkylating agent. It reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
- Pyridin-2-ylmethyl methanesulfonate
- Quinolin-2-ylmethyl methanesulfonate
Comparison: Pyrimidin-2-ylmethyl methanesulfonate is unique due to its specific structure and reactivity. Compared to pyridin-2-ylmethyl methanesulfonate and quinolin-2-ylmethyl methanesulfonate, it exhibits distinct biological activities and chemical properties, making it valuable in different research and industrial applications .
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
pyrimidin-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8N2O3S/c1-12(9,10)11-5-6-7-3-2-4-8-6/h2-4H,5H2,1H3 |
InChI Key |
RZEMIXAKYSHULR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=NC=CC=N1 |
Origin of Product |
United States |
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